![molecular formula C21H18N4O2S B2890818 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897463-55-7](/img/structure/B2890818.png)

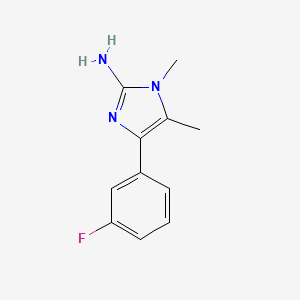

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound named methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate acted as a predecessor molecule for the synthesis of new thiadiazole derivatives incorporating imidazo[2,1-b]thiazole moiety .Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” are not detailed in the literature, it’s worth noting that imidazo[2,1-b]thiazole scaffolds have been used in the synthesis of various compounds .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide and its structurally related compounds have been studied for their potential as antiviral agents. For instance, derivatives of imidazo[1,2-a]pyridines, which are structurally related, were synthesized for testing as antirhinovirus agents, indicating potential application in treating viral infections (Hamdouchi et al., 1999).

Anticancer Properties

Some derivatives of imidazo[2,1-b]thiazol have been synthesized and evaluated for their anticancer activities. A study synthesized various benzimidazole–thiazole derivatives, showing promising anticancer activity against different cancer cell lines (Nofal et al., 2014). Additionally, compounds containing the imidazo[2,1-b]thiazol moiety have been shown to have antitumor effects, with inhibitory activities against Aurora A kinase and KSP (Abd El‐All et al., 2015).

Cardiac Electrophysiological Activity

Research has also been conducted on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Antiulcer Agents

New imidazo[1,2-a]pyridines, substituted at the 3-position, were synthesized as potential antiulcer agents. These compounds showed significant cytoprotective properties in antiulcer models, suggesting their utility in gastrointestinal health (Starrett et al., 1989).

Antibacterial Activity

Derivatives of imidazo[1,2-a]pyridine have been evaluated for their antibacterial activity. A study synthesized novel imidazo[1,2-a]pyridine derivatives and tested them against various bacterial strains, indicating their potential as antibacterial agents (Budumuru et al., 2018).

Zukünftige Richtungen

The future directions for “4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” and similar compounds could involve further exploration of their anti-proliferative efficacy against various cancer cell lines . Such compounds may act as promising candidates as drugs against hepatocellular carcinoma .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to bind with high affinity to multiple receptors .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Compounds with similar structures have been reported to stimulate several signal transduction cascades, leading to cell proliferation and dna synthesis .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.

Result of Action

Compounds with similar structures have shown potent anti-proliferative activities against a number of cancer cell lines .

Eigenschaften

IUPAC Name |

4-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-13-2-4-14(5-3-13)18-11-25-17(12-28-21(25)24-18)10-19(26)23-16-8-6-15(7-9-16)20(22)27/h2-9,11-12H,10H2,1H3,(H2,22,27)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGOILDFWDKUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)

![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2890740.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)

![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)

![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)

![2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide](/img/structure/B2890755.png)